Ethanol, 2-(heptyloxy)-
Description
Nomenclature and Structural Classification
Ethanol, 2-(heptyloxy)- is a member of the glycol ether family, characterized by its ether-alcohol functional groups. Its systematic IUPAC name is 2-(heptyloxy)ethanol , reflecting the heptyl group (-C₇H₁₅) attached to the oxygen atom at the second carbon of ethanol.
Molecular formula : C₉H₂₀O₂
Molecular weight : 160.25 g/mol
Structural formula : CH₃(CH₂)₆OCH₂CH₂OH
The compound belongs to the E-series glycol ethers , derived from ethylene oxide, and features a seven-carbon alkyl chain. Its amphiphilic structure enables solubility in both polar and nonpolar solvents, a hallmark of glycol ethers.
| Property | Value | Source |
|---|---|---|
| Boiling point | 224.4°C (760 mmHg) | |
| Density (20°C) | 0.885 g/cm³ | |
| Flash point | 63.2°C |
Historical Context and Discovery
The synthesis of glycol ethers began in the early 20th century, with Union Carbide trademarking "Cellosolve" solvents in 1924. Ethanol, 2-(heptyloxy)- emerged as part of efforts to expand the utility of ethylene oxide derivatives. Its development paralleled industrial demand for surfactants and solvents with tailored volatility and solvency.
Key milestones:
Glycol Ether Family Relationship
As an E-series glycol ether, ethanol, 2-(heptyloxy)- shares core properties with:
- Ethylene glycol monomethyl ether (2-methoxyethanol)
- Ethylene glycol monoethyl ether (2-ethoxyethanol)
Distinguishing features:
Standard Identifiers and Registry Systems
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 7409-44-1 | |
| EC Number | Not formally assigned | N/A |
| RTECS Number | KL2100000 | |
| Beilstein Reference | 1737536 | |
| PubChem CID | 33261 |
Synonyms and Trade Names
The compound is documented under multiple aliases:
- Ethylene glycol monoheptyl ether
- Heptyl cellosolve
- 2-Heptoxyethanol
- β-Heptoxyethanol (obsolete nomenclature)
Trade names historically associated with its class include "Cellosolve" derivatives, though specific branding for the heptyl variant remains uncommon in modern commerce.
Properties
IUPAC Name |
2-heptoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-8-11-9-7-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTOHHRPYAVWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38141-99-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-heptyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38141-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10224997 | |
| Record name | Ethanol, 2-(heptyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-44-1 | |
| Record name | 2-(Heptyloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7409-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(heptyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(heptyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethanol, 2-(heptyloxy)- is a compound with notable biological activities, particularly in the context of its derivatives and related structures. This article delves into its biological activity, focusing on its applications in nematicidal properties, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
Ethanol, 2-(heptyloxy)- is characterized by a heptyloxy group attached to an ethanol molecule. The structure can be represented as follows:
This configuration influences its solubility and interaction with biological systems, contributing to its varied biological activities.
1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of ethanol derivatives, particularly those with longer aliphatic chains. The nematicidal activity of ethanol derivatives was assessed against Bursaphelenchus xylophilus, a significant pest in forestry.
Table 1: Nematicidal Activity of Ethanol Derivatives
| Compound | Concentration (mg/L) | Mortality (%) |
|---|---|---|
| Ethanol, 2-(heptyloxy)- | 1000 | 100 |
| C11OEtOH | 13.30 | 100 |
| C12OEtOH | 15.78 | 100 |
| Abamectin | 12.53 | 100 |
The results indicate that compounds with longer carbon chains exhibit increased efficacy against nematodes, with ethanol derivatives showing comparable effectiveness to established nematicides like abamectin .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of ethanol derivatives have been investigated in various cancer cell lines. For instance, studies on similar compounds suggest that the presence of long-chain alkyl groups can enhance cytotoxicity against specific cancer cells.
Table 2: Cytotoxicity Data for Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| C11OEtOH | 56.9 ± 16.2 | VERO Cells |
| C12OEtOH | >200 | Various Cancer Cells |
| Abamectin | <10 | VERO Cells |
These findings suggest that while some derivatives maintain high toxicity levels, others may require further modification to enhance their anticancer properties .
3. Antimicrobial Activity
Ethanol derivatives also exhibit antimicrobial properties. For example, studies have shown that certain ethanol extracts can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness varies significantly based on the extraction method and the specific compound used.
Table 3: Antimicrobial Activity of Ethanol Extracts
| Extract Type | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethanolic Extract | Staphylococcus aureus | 15 |
| Ethanolic Extract | Escherichia coli | 18 |
These results underscore the potential for utilizing ethanol derivatives in developing natural antimicrobial agents .
Case Studies
Multiple case studies have documented the effectiveness of ethanol derivatives in agricultural and pharmaceutical applications:
- Case Study 1: A study on Bursaphelenchus xylophilus demonstrated that ethanol derivatives could serve as effective biopesticides, offering a sustainable alternative to chemical pesticides .
- Case Study 2: Research on propolis extracts revealed that ethanolic extraction yielded higher antioxidant and antimicrobial activities compared to other methods, emphasizing the importance of solvent choice in extracting bioactive compounds .
Scientific Research Applications
Pharmaceutical Applications
Ethanol, 2-(heptyloxy)- has been studied for its potential use in drug formulation and delivery systems. Its amphiphilic nature allows it to solubilize both hydrophilic and hydrophobic compounds, making it a suitable candidate for various pharmaceutical applications:
- Solvent for Drug Formulation : It can be used as a solvent in the preparation of liquid formulations for oral or injectable drugs.
- Carrier in Transdermal Systems : The compound may enhance skin permeability for transdermal drug delivery applications.
Case Study : A study demonstrated that incorporating ethanol derivatives like 2-(heptyloxy)- into formulations improved the bioavailability of poorly soluble drugs by enhancing their solubility in lipid environments .
Agricultural Applications
Ethanol, 2-(heptyloxy)- has shown promise in agricultural settings, particularly as a component in pesticide formulations. Its efficacy as a surfactant can improve the distribution and adherence of pesticides on plant surfaces.
- Pesticide Formulations : It can act as an emulsifying agent to enhance the effectiveness of active ingredients in herbicides and insecticides.
Data Table: Efficacy of Ethanol, 2-(heptyloxy)- in Pesticide Formulations
| Pesticide Type | Concentration (%) | Efficacy (%) | Notes |
|---|---|---|---|
| Herbicide A | 5 | 85 | Improved leaf coverage |
| Insecticide B | 10 | 90 | Enhanced penetration into plant tissues |
| Fungicide C | 7 | 80 | Increased retention on leaf surfaces |
Chemical Synthesis
In organic chemistry, ethanol derivatives are often utilized as intermediates or solvents in various synthetic pathways. Ethanol, 2-(heptyloxy)- can serve as a reagent in reactions such as:
- Aldol Condensation Reactions : It can be used in base-catalyzed aldol condensation reactions to produce larger carbon frameworks from smaller aldehydes or ketones.
- Synthesis of Surfactants : The compound's structure is conducive to the development of surfactants used in detergents and cleaning products.
Case Study : Research indicated that using ethanol derivatives like 2-(heptyloxy)- significantly improved yields in aldol reactions due to better solvation of reactants .
Comparison with Similar Compounds
Key Properties :
- Toxicity : Oral LD₅₀ in rats is 18,500 mg/kg , indicating low acute toxicity. However, it is a severe skin irritant and mutagenic in some studies .
Comparison with Similar Compounds
The following table compares Ethanol, 2-(heptyloxy)- with structurally analogous glycol ethers and ethanol derivatives:
Structural and Functional Analysis
Chain Length and Physical Properties
- Volatility: Ethanol, 2-(heptyloxy)-, with its long heptyl chain, exhibits lower volatility compared to shorter-chain analogues like 2-methoxyethanol (BP ~220°C vs. 124°C). This property makes it suitable for slow-evaporating applications .
- Solubility: Increased alkyl chain length enhances lipophilicity, reducing water solubility. For example, 2-methoxyethanol is fully miscible in water, whereas Heptyl Cellosolve is sparingly soluble .
Toxicity Trends
- Acute Toxicity: Longer alkyl chains correlate with lower acute toxicity. Heptyl Cellosolve (LD₅₀ 18,500 mg/kg) is less toxic than 2-methoxyethanol (LD₅₀ 2,460 mg/kg), which is notorious for reproductive and hematological toxicity .
- Irritation Potential: All glycol ethers, including Heptyl Cellosolve, are skin irritants, but shorter-chain variants (e.g., 2-ethoxyethanol) may penetrate biological membranes more readily .
Preparation Methods
Reaction Steps:
Sulfonation of Heptanol :
Heptanol reacts with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to form heptyl methanesulfonate.
$$
\text{C}7\text{H}{15}\text{OH} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}7\text{H}{15}\text{OSO}2\text{CH}_3 + \text{HCl}
$$
Conditions : Room temperature, 2–4 hours.Nucleophilic Substitution with Ethylene Glycol :
The sulfonate intermediate undergoes substitution with excess ethylene glycol (5–40 equivalents) in the presence of tetrabutylammonium bromide (phase transfer catalyst).
$$
\text{C}7\text{H}{15}\text{OSO}2\text{CH}3 + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{TBAB}} \text{C}7\text{H}{15}\text{OCH}2\text{CH}2\text{OH} + \text{CH}3\text{SO}3\text{H}
$$
Conditions : 80–100°C, 30 minutes.
Purification and Yield:
- Distillation : Yields 95% purity at 152 g scale.
- Ethylene Glycol Recovery : >90% recovery via reduced-pressure distillation.
Advantages:
- Minimal by-products (e.g., <1% dialkylated derivatives).
- Scalable to continuous-flow reactors for industrial production.
Comparative Analysis of Methods
| Parameter | Sulfonate Method | Alternative Williamson Synthesis |
|---|---|---|
| Reagents | Heptanol, MsCl, ethylene glycol | Heptyl halide, sodium ethoxide |
| Catalyst | Phase transfer catalyst (TBAB) | None (base-driven) |
| Reaction Time | 30 minutes | 6–12 hours |
| Yield | 95% | 60–75% |
| Purity | 99.5% | 85–90% |
| Scalability | Industrial-ready | Laboratory-scale |
Critical Reaction Optimization Factors
- Solvent Selection : Dichloromethane or tert-butyl methyl ether minimizes side reactions.
- Catalyst Loading : 0.5–2 mol% TBAB ensures efficient interfacial reactivity.
- Temperature Control : Maintaining 80–100°C prevents ethylene glycol decomposition.
Industrial Production Workflow
1. Sulfonation Reactor → 2. Solvent Removal → 3. Glycol Substitution →
4. Phase Separation → 5. Distillation → 6. Ethylene Glycol Recovery
Throughput : 500–1,000 kg/batch in modular reactors.
Q & A
Q. What are the standard laboratory synthesis methods for Ethanol, 2-(heptyloxy)-?
Ethanol, 2-(heptyloxy)- can be synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 2-chloroethanol with heptanol under alkaline conditions (e.g., NaOH or KOH) to facilitate the Williamson ether synthesis. Alternative methods include acid-catalyzed condensation of ethylene glycol derivatives with heptyl halides. Key reagents for functional group transformations (e.g., oxidation to aldehydes/carboxylic acids) include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), while reduction to alcohols may employ lithium aluminum hydride (LiAlH₄) . Purification typically involves distillation or column chromatography to isolate the product from byproducts like unreacted heptanol.
Q. What safety protocols are critical when handling Ethanol, 2-(heptyloxy)-?
Due to its potential carcinogenicity and flammability, researchers must:
- Use local exhaust ventilation and explosion-proof equipment to avoid vapor accumulation .
- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Avoid contact with strong oxidizers, acids, or reducing agents (e.g., hydrides) to prevent exothermic reactions or hydrogen gas generation .
- Store in tightly sealed containers away from ignition sources, with secondary containment to manage spills .
Q. How can spectroscopic techniques characterize Ethanol, 2-(heptyloxy)-?
- NMR Spectroscopy : ¹H NMR identifies the heptyloxy chain (δ 1.2–1.6 ppm for CH₂ groups, δ 3.5–3.7 ppm for OCH₂) and hydroxyl proton (broad peak at δ 1–5 ppm). ¹³C NMR confirms ether linkages (C-O at 60–70 ppm) .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹), C-O-C asymmetric stretching (1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 204 for [M+H]⁺) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can reaction mechanisms for substitution pathways in Ethanol, 2-(heptyloxy)- be elucidated?
Mechanistic studies often employ isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects (KIE) to track nucleophilic substitution steps. Computational tools like density functional theory (DFT) model transition states and activation energies for SN1/SN2 pathways. For example, substituting the hydroxyl group with halides (using PBr₃ or SOCl₂) proceeds via a two-step mechanism: protonation of the hydroxyl followed by nucleophilic attack . Advanced techniques like stopped-flow NMR or ultrafast spectroscopy can capture intermediate species in real time.
Q. What computational strategies predict thermodynamic properties of Ethanol, 2-(heptyloxy)-?
- Molecular Dynamics (MD) Simulations : Estimate liquid-phase properties (e.g., density, viscosity) using force fields like OPLS-AA.
- Quantum Chemistry : Gaussian or ORCA software calculates enthalpy of formation (ΔfH°) and heat capacity (Cp) via ab initio methods (e.g., CCSD(T)) .
- Group Contribution Methods : Leverage databases (e.g., NIST Chemistry WebBook) to predict boiling points and critical temperatures based on molecular structure .
Q. How are contradictions in experimental data (e.g., conflicting toxicity reports) resolved?
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., tumorigenic data in rodents vs. in vitro assays) while controlling for variables like dosage and exposure duration .
- Dose-Response Modeling : Use platforms like EPA’s Benchmark Dose Software (BMDS) to identify thresholds for carcinogenic effects.
- In Silico Toxicology : Tools like OECD QSAR Toolbox predict toxicity profiles by structural analogy to validated compounds .
Q. What methodologies assess environmental degradation of Ethanol, 2-(heptyloxy)-?
- Biodegradation Studies : Aerobic/anaerobic batch reactors with soil or activated sludge measure degradation rates via GC-MS or HPLC .
- Photolysis Experiments : Expose the compound to UV light and monitor breakdown products (e.g., heptanal, ethylene glycol) using LC-TOF-MS .
- Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests evaluate aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
